molecular formula C27H39N3O3S B3982427 ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE

Cat. No.: B3982427
M. Wt: 485.7 g/mol
InChI Key: BJYJYTLWVWODCC-UHFFFAOYSA-N
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Description

ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE is a complex organic compound that features a variety of functional groups, including an ester, a carbamothioyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 5,5-dimethyl-3-oxocyclohex-1-en-1-yl and 4-aminobenzoic acid derivatives. These intermediates are then subjected to a series of reactions, including esterification, amidation, and thioamide formation, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives and cyclohexyl-containing molecules. Examples are:

  • Methyl 4-{[cyclohexyl({3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl})carbamothioyl]amino}benzoate
  • Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[cyclohexyl-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]carbamothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O3S/c1-4-33-25(32)20-11-13-21(14-12-20)29-26(34)30(23-9-6-5-7-10-23)16-8-15-28-22-17-24(31)19-27(2,3)18-22/h11-14,17,23,28H,4-10,15-16,18-19H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYJYTLWVWODCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N(CCCNC2=CC(=O)CC(C2)(C)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE
Reactant of Route 3
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE
Reactant of Route 4
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE
Reactant of Route 5
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE
Reactant of Route 6
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE

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